molecular formula C20H18F4N6O B2699427 N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine CAS No. 232935-84-1

N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2699427
CAS RN: 232935-84-1
M. Wt: 434.399
InChI Key: NKICBNCQHAFYIO-UHFFFAOYSA-N
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Description

This compound is a triazine derivative with fluorophenyl and morpholino substituents. Triazines are a group of heterocyclic compounds that have been studied for various applications, including as pharmaceuticals and agrochemicals . The presence of fluorophenyl and trifluoromethyl groups could potentially influence the compound’s reactivity, bioavailability, and pharmacokinetics .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a triazine ring (a six-membered ring with three nitrogen atoms and three carbon atoms) substituted with fluorophenyl, morpholino, and trifluoromethylphenyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazine ring is known to participate in various reactions. The fluorine atoms in the fluorophenyl and trifluoromethyl groups are also known to influence reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could influence its polarity, lipophilicity, and stability .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine:

Anticancer Research

This compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Its structure allows it to interfere with the signaling pathways that promote tumor growth, making it a candidate for targeted cancer therapies .

Antimicrobial Applications

The compound’s unique chemical structure, particularly the trifluoromethyl and morpholino groups, enhances its ability to penetrate bacterial cell walls and disrupt essential biological processes. This makes it a promising candidate for developing new antibiotics, especially against drug-resistant strains .

Anti-inflammatory Agents

Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is valuable in the development of new anti-inflammatory drugs for treating chronic inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties, potentially offering protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neural pathways is a significant advantage in this field .

Agricultural Chemicals

In agriculture, this compound can be used as a pesticide or herbicide due to its ability to disrupt the growth and reproduction of pests and weeds. Its chemical stability and effectiveness at low concentrations make it an attractive option for sustainable agriculture .

Environmental Remediation

The compound’s ability to interact with and neutralize certain environmental pollutants makes it useful in environmental cleanup efforts. It can be employed in processes designed to remove or detoxify hazardous substances from soil and water.

1 2 3 4 5 : 6 : 7 : 8

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The study of novel triazine derivatives is an active area of research, with potential applications in various fields, including medicinal chemistry . Further studies could explore the synthesis, characterization, and biological activity of this compound.

properties

IUPAC Name

4-N-(4-fluorophenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N6O/c21-14-4-6-15(7-5-14)25-17-27-18(29-19(28-17)30-8-10-31-11-9-30)26-16-3-1-2-13(12-16)20(22,23)24/h1-7,12H,8-11H2,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKICBNCQHAFYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

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